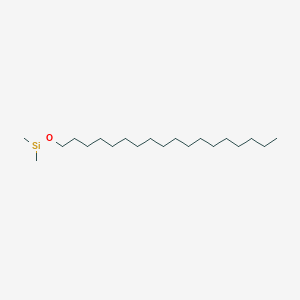
Silane, dimethyl(octadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(octadecyloxy)silane is an organosilicon compound with the molecular formula C28H60O2Si. It is characterized by a silicon atom bonded to two methyl groups and an octadecyloxy group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(octadecyloxy)silane can be synthesized through the reaction of dimethylchlorosilane with octadecanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the substitution of the chlorine atom with the octadecyloxy group.
Industrial Production Methods
In industrial settings, the production of dimethyl(octadecyloxy)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The octadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to substitute the octadecyloxy group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(octadecyloxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of biomaterials.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants, as well as in the formulation of lubricants and anti-foaming agents.
Mechanism of Action
The mechanism by which dimethyl(octadecyloxy)silane exerts its effects is primarily through its ability to form strong bonds with various substrates. The silicon-oxygen bond in the compound is highly stable, allowing it to act as a coupling agent that enhances the adhesion between different materials. This property is particularly useful in the development of coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
Octadecylsilane: Similar in structure but lacks the dimethyl groups.
Trimethoxy(octadecyl)silane: Contains three methoxy groups instead of the octadecyloxy group.
Chloro(dimethyl)octadecylsilane: Contains a chlorine atom instead of the octadecyloxy group.
Uniqueness
Dimethyl(octadecyloxy)silane is unique due to the presence of both dimethyl and octadecyloxy groups, which confer specific chemical properties such as enhanced hydrophobicity and reactivity. This makes it particularly suitable for applications requiring strong adhesion and stability under various conditions.
Properties
Molecular Formula |
C20H43OSi |
|---|---|
Molecular Weight |
327.6 g/mol |
InChI |
InChI=1S/C20H43OSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-20H2,1-3H3 |
InChI Key |
VOCNXMMJRQSMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


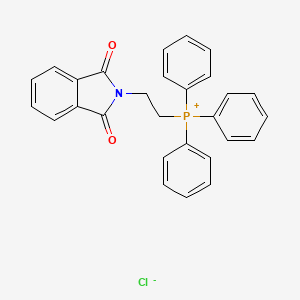
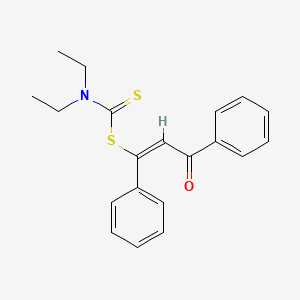
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

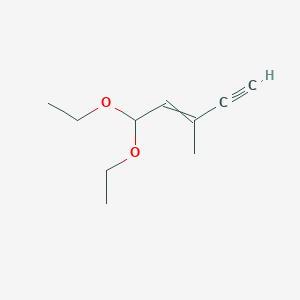
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

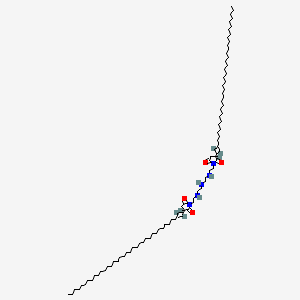
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
